

# Spectroscopic Characterization of 4-Amino-3-chlorophenol: A Comparative Guide

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## Compound of Interest

Compound Name: 4-Amino-3-chlorophenol

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This guide provides a comprehensive spectroscopic characterization of **4-Amino-3-chlorophenol**, a crucial intermediate in pharmaceutical and chemical synthesis. For researchers, scientists, and drug development professionals, this document offers a comparative analysis of its spectroscopic properties against relevant alternatives, supported by experimental data and detailed methodologies.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Amino-3-chlorophenol** and three alternative compounds: 4-Aminophenol, 3-Chlorophenol, and 2-Amino-4-chlorophenol. This allows for a direct comparison of their structural features as revealed by various analytical techniques.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Chemical Shift  $\delta$  [ppm])

Compound	Aromatic Protons	-OH Proton	-NH <sub>2</sub> Protons	Solvent
4-Amino-3-chlorophenol	7.15 (d, J=2.8 Hz, 1H), 6.83 (d, J=8.5 Hz, 1H), 6.72 (dd, J=8.5, 2.8 Hz, 1H)	9.5 (br s, 1H)	5.0 (br s, 2H)	DMSO-d <sub>6</sub>
4-Aminophenol	6.48–6.50 (d, J=10 Hz, 2H), 6.42–6.44 (d, J=10 Hz, 2H)[1]	8.37 (s, 1H)[1]	4.38 (s, 2H)[1]	DMSO-d <sub>6</sub> [1]
3-Chlorophenol	7.18-7.30 (m, 2H), 6.94-6.78 (m, 3H)	5.30 (s, br, 1H)	-	CDCl <sub>3</sub>
2-Amino-4-chlorophenol	6.61 (m, 1H), 6.61 (m, 1H), 6.38 (m, 1H)[1]	9.25 (s, 1H)[1]	4.80 (s, 2H)[1]	DMSO-d <sub>6</sub> [1]

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Chemical Shift  $\delta$  [ppm])

Compound	C-O	C-N	C-Cl	Aromatic CH	Solvent
4-Amino-3-chlorophenol	148.9	139.1	119.8	124.5, 116.3, 115.5	DMSO-d <sub>6</sub>
4-Aminophenol	153.70[1]	131.82[1]	-	168.09, 113.18[1]	DMSO-d <sub>6</sub> [1]
3-Chlorophenol	155.4	-	134.7	130.3, 121.2, 115.5, 113.4	CDCl <sub>3</sub>
2-Amino-4-chlorophenol	143.42[1]	139.00[1]	123.50[1]	115.75, 115.66, 113.86[1]	DMSO-d <sub>6</sub> [1]

Table 3: FTIR Spectroscopic Data (Wavenumber  $\text{cm}^{-1}$ )

Compound	O-H Stretch	N-H Stretch	C-Cl Stretch	Aromatic C=C Stretch
4-Amino-3-chlorophenol	~3300-3500 (broad)	~3200-3400	~700-800	~1450-1600
4-Aminophenol	3200-3570 (broad)	3264, 3152	-	1612
3-Chlorophenol	~3200-3600 (broad)	-	~700-850	~1400-1600
2-Amino-4-chlorophenol	~3300-3500 (broad)	~3200-3400	~750-850	~1450-1600

Table 4: Mass Spectrometry Data ( $m/z$ )

Compound	Molecular Ion $[M]^+$	Key Fragment Ions
4-Amino-3-chlorophenol	143/145 (Cl isotope pattern)	108, 80
4-Aminophenol	109	80
3-Chlorophenol	128/130 (Cl isotope pattern)	93, 65
2-Amino-4-chlorophenol	143/145 (Cl isotope pattern)[2]	108, 80[2]

Table 5: UV-Vis Spectroscopic Data ( $\lambda_{\text{max}}$  [nm])

Compound	$\pi \rightarrow \pi^*$ Transitions	Solvent
4-Amino-3-chlorophenol	Data not readily available	-
4-Aminophenol	194, 218, 272[3][4]	Acidic mobile phase[3][4]
3-Chlorophenol	~210, ~275	-
2-Amino-4-chlorophenol	Data not readily available	-

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{CDCl}_3$ ) in an NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the spectrometer for the specific sample.
  - Acquire a standard one-dimensional  $^1\text{H}$  spectrum.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase and baseline correct the spectrum.

- Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C).
- Integrate the peaks in the <sup>1</sup>H spectrum and pick peaks for both <sup>1</sup>H and <sup>13</sup>C spectra.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

- Sample Preparation:
  - Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.
  - Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[5]
  - Gently mix the sample and KBr until a homogeneous mixture is obtained.[5]
- Pellet Formation:
  - Transfer the mixture to a pellet die.
  - Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.
  - Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.[5]
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization:
  - The sample is vaporized and enters the ion source.
  - A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules.<sup>[7][8]</sup>
  - This causes the ejection of an electron from the molecule, forming a molecular ion ( $M^{+·}$ ), and induces fragmentation.<sup>[7][8]</sup>
- Mass Analysis:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
- Data Analysis:
  - Identify the molecular ion peak to determine the molecular weight.
  - Analyze the fragmentation pattern to gain structural information.

## UV-Visible (UV-Vis) Spectroscopy

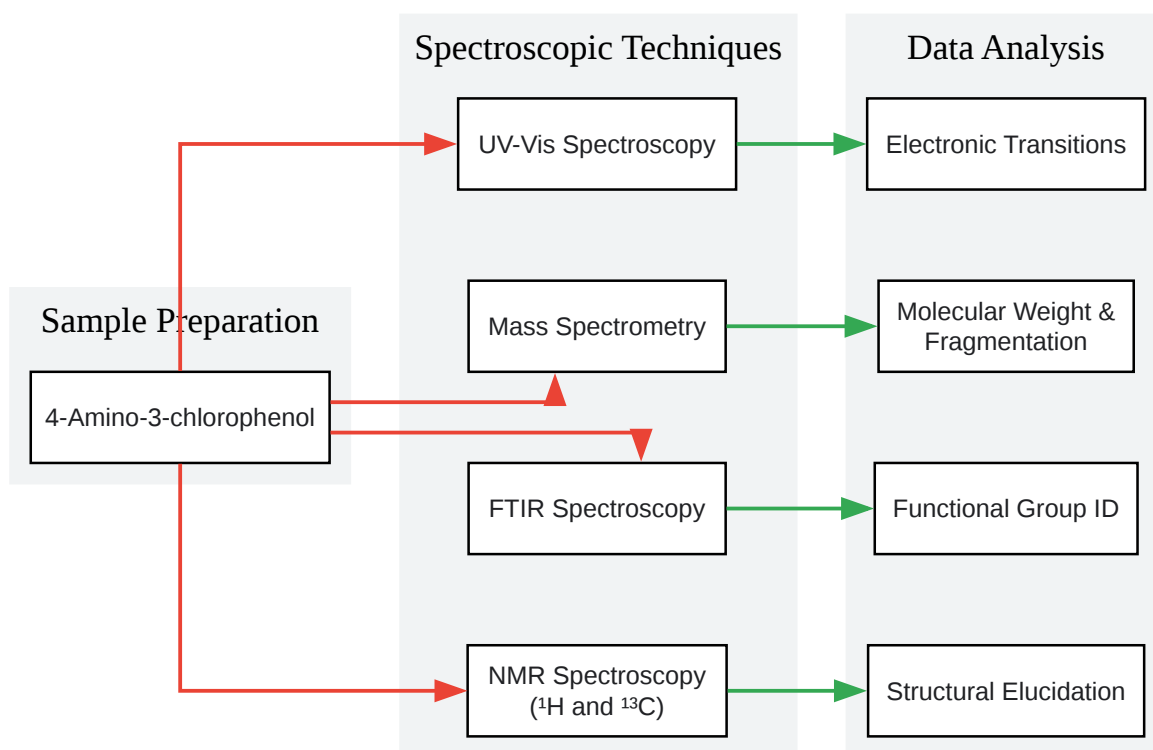
Objective: To study the electronic transitions within the molecule, particularly of conjugated systems.

Protocol:

- Sample Preparation:
  - Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).
  - The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
  - Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
  - Place the cuvettes in the spectrophotometer.
  - Scan a range of wavelengths (e.g., 200-400 nm for aromatic compounds) to obtain the absorption spectrum.
- Data Analysis:
  - Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - The absorbance values can be used for quantitative analysis if a calibration curve is prepared.

## Visualizations

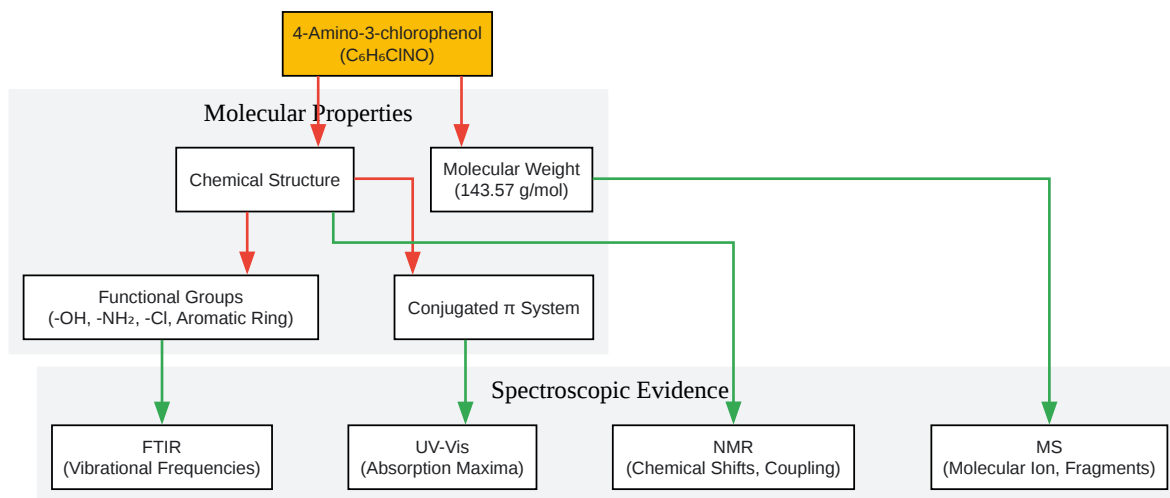
The following diagrams illustrate the general workflows for the spectroscopic characterization of **4-Amino-3-chlorophenol**.



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Caption: General workflow for the spectroscopic characterization of **4-Amino-3-chlorophenol**.





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Caption: Relationship between molecular properties and spectroscopic data for **4-Amino-3-chlorophenol**.

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